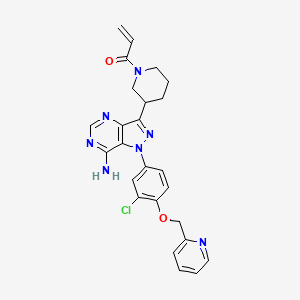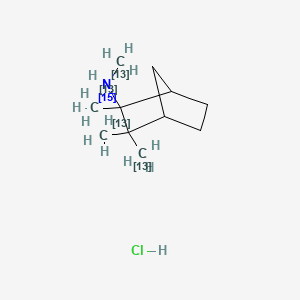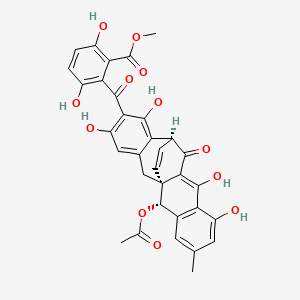
Acremonidin A
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acremonidin A is a polyketide-derived antibiotic produced by the fungus Acremonium species. It is known for its moderate activity against Gram-positive bacteria, including methicillin-resistant staphylococci and vancomycin-resistant enterococci . This compound is a potent calmodulin inhibitor, which makes it a valuable compound in scientific research .
Vorbereitungsmethoden
Acremonidin A is typically produced through the fermentation of Acremonium species, specifically Acremonium sp., LL-Cyan 416 . The fermentation process involves growing the fungus in heterogeneous phases, which allows for the production of this compound along with other related compounds . The structures of these compounds are determined by spectroscopic analysis, including high-resolution mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy .
Analyse Chemischer Reaktionen
Acremonidin A undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include selective acylation, which has been shown to improve the antibacterial activity of this compound derivatives . For example, selective acylations of Acremonidin B, a related compound, afforded ester derivatives that exhibited improved antibacterial activity . The major products formed from these reactions are typically ester derivatives with enhanced biological activity .
Wissenschaftliche Forschungsanwendungen
Acremonidin A has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a calmodulin inhibitor, which is valuable for studying calcium signaling pathways . In biology, this compound’s antibacterial properties make it useful for studying bacterial resistance mechanisms . Additionally, this compound’s unique structure and biological activity make it a valuable compound for industrial applications, such as the development of new pharmaceuticals .
Wirkmechanismus
Acremonidin A exerts its effects by inhibiting calmodulin, a calcium-binding messenger protein that plays a crucial role in various cellular processes . This compound binds to the human calmodulin biosensor with a dissociation constant (Kd) of 19.40 nM, indicating its high affinity for calmodulin . By inhibiting calmodulin, this compound disrupts calcium signaling pathways, which can lead to various cellular effects, including antibacterial activity .
Vergleich Mit ähnlichen Verbindungen
. These compounds share similar structures and biological activities but differ in their specific chemical modifications. For example, Acremonidin B lacks an acetyl group present in Acremonidin A, which affects its biological activity . Other similar compounds include leucinostatins, which are produced by the fungus Purpureocillium lilacinum and have extensive biological activities, including antimalarial, antiviral, antibacterial, antifungal, and antitumor activities . This compound’s uniqueness lies in its potent calmodulin inhibition and its specific antibacterial activity against resistant bacterial strains .
Eigenschaften
Molekularformel |
C33H26O12 |
|---|---|
Molekulargewicht |
614.5 g/mol |
IUPAC-Name |
methyl 2-[(1R,2S,12S)-2-acetyloxy-7,9,14,16-tetrahydroxy-5-methyl-11-oxopentacyclo[10.7.2.01,10.03,8.013,18]henicosa-3(8),4,6,9,13,15,17,20-octaene-15-carbonyl]-3,6-dihydroxybenzoate |
InChI |
InChI=1S/C33H26O12/c1-12-8-16-22(19(37)9-12)30(42)26-27(39)15-6-7-33(26,31(16)45-13(2)34)11-14-10-20(38)25(28(40)21(14)15)29(41)23-17(35)4-5-18(36)24(23)32(43)44-3/h4-10,15,31,35-38,40,42H,11H2,1-3H3/t15-,31-,33-/m0/s1 |
InChI-Schlüssel |
OFAIMNXQEZOWPU-RXKIPKFJSA-N |
Isomerische SMILES |
CC1=CC2=C(C(=C1)O)C(=C3C(=O)[C@H]4C=C[C@]3([C@H]2OC(=O)C)CC5=CC(=C(C(=C45)O)C(=O)C6=C(C=CC(=C6C(=O)OC)O)O)O)O |
Kanonische SMILES |
CC1=CC2=C(C(=C1)O)C(=C3C(=O)C4C=CC3(C2OC(=O)C)CC5=CC(=C(C(=C45)O)C(=O)C6=C(C=CC(=C6C(=O)OC)O)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


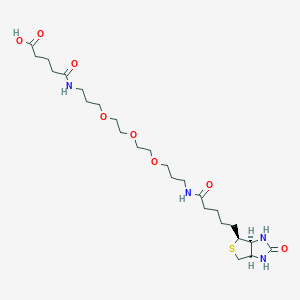

![(4S,9S,14S,19S)-26-aza-3,10,13,20-tetrazanidatetracyclo[20.3.1.04,9.014,19]hexacosa-1(26),22,24-triene;manganese(2+);propanoate](/img/structure/B12411625.png)
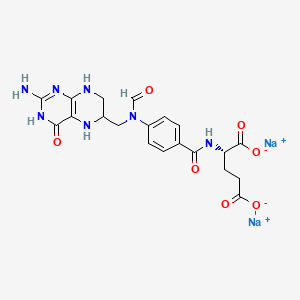
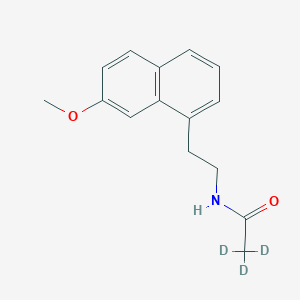
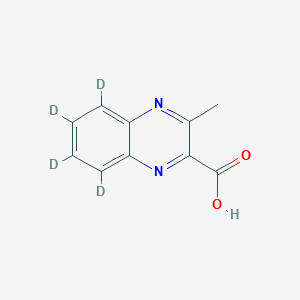

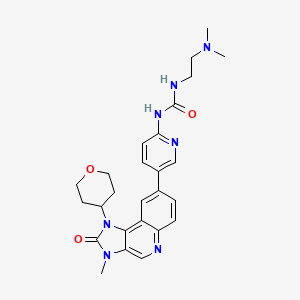
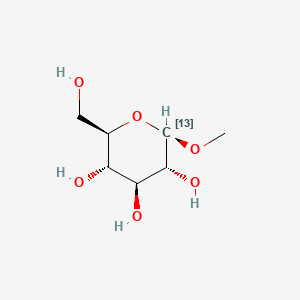
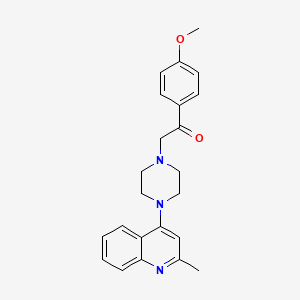
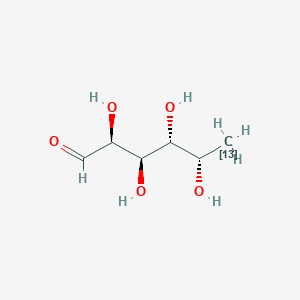
![(Z)-N-[7-ethoxy-4-[3-methyl-4-([1,2,4]triazolo[1,5-a]pyridin-7-yloxy)anilino]quinazolin-6-yl]-2-fluoro-3-[(2R)-1-methylpyrrolidin-2-yl]prop-2-enamide](/img/structure/B12411692.png)
